REACTION_SMILES
|
[CH2:1]([CH3:2])[N:3]([c:4]1[cH:5][c:6]([CH2:7][CH2:8][C:9]#[N:10])[cH:11][cH:12][cH:13]1)[CH2:14][CH3:15].[ClH:19].[NH3:18].[Na+:17].[OH-:16].[OH2:20]>>[CH2:1]([CH3:2])[N:3]([c:4]1[cH:5][c:6]([CH2:7][CH2:8][C:9](=[O:16])[OH:20])[cH:11][cH:12][cH:13]1)[CH2:14][CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)c1cccc(CCC#N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)c1cccc(CCC(=O)O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |